1-[(2-chlorophenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
1-[(2-chlorophenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with a chlorophenyl group, a methylphenyl group, and a pyrrolidinyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps. One common method includes the reaction of 2-chlorobenzylamine with 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol
Uniqueness
1-[(2-chlorophenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to similar compounds .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-6-8-16(9-7-13)23-12-15(10-18(23)24)22-19(25)21-11-14-4-2-3-5-17(14)20/h2-9,15H,10-12H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAWKCVPYRDKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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